![molecular formula C17H12BrCl2N3O2S2 B2883243 N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 392302-66-8](/img/structure/B2883243.png)
N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
The synthesis of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with chloroacetic acid to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2,4-dichlorophenoxyacetic acid under appropriate conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
科学的研究の応用
作用機序
The mechanism of action of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby disrupting the cell membrane and leading to cell death . In cancer cells, the compound interferes with the cell cycle and induces apoptosis through the activation of specific signaling pathways .
類似化合物との比較
N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can be compared with other thiadiazole derivatives such as:
N-(4-bromophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound is used in anticancer research and has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications .
生物活性
N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies, synthesis methods, and detailed findings from various research studies.
Structural Overview
The compound features several notable structural components:
- Thiadiazole Ring : Known for its diverse biological activities.
- Bromophenyl Group : Enhances biological interactions and pharmacokinetic properties.
- Dichlorophenoxy Acetamide Moiety : Imparts additional biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring can modulate various biological pathways, influencing cellular processes like apoptosis and proliferation.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promising results against several cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 12.5 | Induces apoptosis via BAX upregulation |
Compound B | HepG2 (Liver) | 15.0 | Inhibits cell cycle progression |
Compound C | A549 (Lung) | 10.0 | Triggers mitochondrial dysfunction |
In a study involving this compound, it was found to induce apoptosis in MCF-7 cells by upregulating BAX and downregulating Bcl-2 proteins, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Thiadiazole derivatives are known to exhibit broad-spectrum activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of related compounds:
Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 32 µg/mL |
Compound E | S. aureus | 16 µg/mL |
Compound F | C. albicans | 64 µg/mL |
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vivo Studies : A recent study evaluated the compound's efficacy in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance .
Q & A
Q. Basic: What structural features of this compound are critical for its biological activity?
The compound’s bioactivity is driven by its 1,3,4-thiadiazole core , 4-bromophenylsulfanyl moiety , and 2,4-dichlorophenoxyacetamide side chain . These groups enhance hydrophobicity, π-π stacking, and halogen bonding with biological targets like enzymes or receptors. For example:
- The bromine atom increases lipophilicity and binding affinity to hydrophobic enzyme pockets .
- The dichlorophenoxy group contributes to steric and electronic effects, improving target specificity .
Comparative Analysis of Structural Analogues
Compound Modification | Biological Impact | Reference |
---|---|---|
Replacement of Br with Cl | Reduced antimicrobial potency | |
Removal of dichlorophenoxy group | Loss of herbicidal activity (IC50 > 100 µM) |
Q. Basic: What validated synthesis protocols exist for this compound?
A typical synthesis involves:
Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids under reflux (e.g., acetic acid, 80°C, 12 hours) .
Sulfanyl group introduction : Using 4-bromobenzyl mercaptan and a base (e.g., K₂CO₃) in DMF at 60°C .
Acetamide coupling : Activating 2-(2,4-dichlorophenoxy)acetic acid with EDCI/HOBt, followed by reaction with the thiadiazole-amine intermediate .
Key Quality Control Steps :
- Purity monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS (calculated [M+H]⁺: 528.97) .
Q. Advanced: How can reaction conditions be optimized to improve synthesis yields?
Variables to optimize :
- Temperature : Higher reflux temperatures (90°C vs. 70°C) reduce reaction time but may increase side products.
- Solvent polarity : DMF improves solubility of intermediates compared to THF, enhancing coupling efficiency .
- Catalyst use : Adding 4-dimethylaminopyridine (DMAP) accelerates acetamide formation by 30% .
Case Study :
In a derivative synthesis (compound 6an), optimizing stoichiometry (1:1.2 molar ratio of thiadiazole to activated acid) increased yield from 55% to 82% .
Q. Advanced: How should researchers resolve contradictions in reported bioactivity data?
Strategies :
- Dose-response standardization : Compare IC50 values under identical assay conditions (e.g., 72-hour incubation vs. 48-hour) .
- Multi-omics validation : For herbicidal activity, transcriptomics revealed disruption of galactose metabolism, while metabolomics showed altered ascorbate pathways, confirming target specificity .
- Enzyme vs. cell-based assays : Discrepancies may arise from cell permeability issues. Use SPR (surface plasmon resonance) to validate direct target binding .
Q. Advanced: What experimental designs are recommended for studying enzyme inhibition?
Stepwise Approach :
In vitro enzyme assays : Use purified target enzymes (e.g., cytochrome P450) with fluorogenic substrates. Measure inhibition via fluorescence quenching (λex/λem = 340/460 nm) .
Kinetic analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
Cellular validation : Treat cell lines (e.g., HepG2) and quantify enzyme activity via Western blot (e.g., CYP3A4 expression) .
Example Data :
Enzyme | IC50 (µM) | Inhibition Type | Reference |
---|---|---|---|
CYP3A4 | 12.3 | Non-competitive | |
Acetylcholinesterase | 45.6 | Competitive |
Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodology :
Scaffold diversification : Synthesize analogues with substitutions at the bromophenyl (e.g., 4-F, 4-CF₃) or dichlorophenoxy (e.g., 2-Cl, 3-NO₂) positions .
Bioactivity profiling : Test against a panel of targets (e.g., antifungal: Candida albicans; anticancer: MCF-7 cells).
Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .
SAR Findings :
Derivative Modification | Antifungal IC50 (µM) | ΔG (kcal/mol) |
---|---|---|
4-Bromophenyl → 4-CF₃ | 8.7 | -9.2 |
2,4-Dichlorophenoxy → 2-Cl | 25.4 | -7.8 |
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O2S2/c18-11-3-1-10(2-4-11)9-26-17-23-22-16(27-17)21-15(24)8-25-14-6-5-12(19)7-13(14)20/h1-7H,8-9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJFAHOXUQQWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。